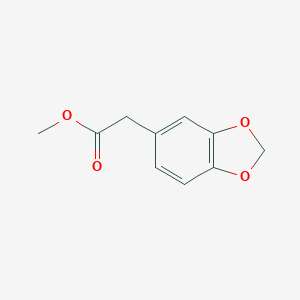

1,3-Benzodioxole-5-acetic acid, methyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(1,3-benzodioxol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-10(11)5-7-2-3-8-9(4-7)14-6-13-8/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMYXNDMAAOTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295747 | |

| Record name | Methyl (2H-1,3-benzodioxol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-59-0 | |

| Record name | 1,3-Benzodioxole-5-acetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 326-59-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (2H-1,3-benzodioxol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodioxole-5-acetic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 1,3-Benzodioxole-5-acetic acid, methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological pathways associated with 1,3-Benzodioxole-5-acetic acid, methyl ester. This compound, also known as methyl 3,4-methylenedioxyphenylacetate, is a molecule of interest in pharmaceutical research due to its structural similarity to other biologically active compounds.

Core Physical and Chemical Properties

A summary of the key physical and chemical data for this compound is presented below. This information is crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 326-59-0 | N/A |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Appearance | Clear Liquid | [2] |

| Boiling Point | 278.3 °C | [1] |

| Density | 1.265 g/cm³ | [1] |

| Flash Point | 120.0 °C | [1] |

| Storage | Store at 10°C - 25°C in a well-closed container. | [2] |

Spectral Data for Structural Elucidation

Spectroscopic data is fundamental for the confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. Key expected signals include those for the methyl ester protons, the methylene protons of the benzodioxole ring, the methylene protons of the acetic acid moiety, and the aromatic protons.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Expected signals correspond to the carbonyl carbon of the ester, the carbons of the benzodioxole ring, the methylene carbons, and the methyl carbon of the ester group.[3]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound are expected for the C=O stretching of the ester, C-O stretching, and the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. The molecular ion peak would be expected at m/z 194.18.

Experimental Protocols

Synthesis: Fischer Esterification of 3,4-(Methylenedioxy)phenylacetic Acid

A common and effective method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid.[4][5]

Materials:

-

3,4-(Methylenedioxy)phenylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, suspend 3,4-(Methylenedioxy)phenylacetic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by crystallization from an appropriate solvent.[6]

Biological Activity and Associated Signaling Pathways

This compound has been noted for its potential biological activities, including the inhibition of 5α-reductase and prostaglandin synthesis.[7]

Inhibition of 5α-Reductase

5α-reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT).[1][6][8][9][10] The overproduction of DHT is implicated in conditions such as benign prostatic hyperplasia and androgenetic alopecia. Inhibition of this enzyme is a key therapeutic strategy for these conditions.

Experimental Protocol: 5α-Reductase Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of 5α-reductase.

Materials:

-

Rat liver microsomes (as a source of 5α-reductase) or LNCaP cells

-

Testosterone (substrate)

-

NADPH (cofactor)

-

Test compound (e.g., this compound)

-

Finasteride or Dutasteride (positive control)

-

Phosphate buffer (pH 6.5)

-

Ethyl acetate for extraction

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis

Procedure:

-

Pre-incubate the enzyme source (rat liver microsomes) with the test compound or vehicle in a phosphate buffer (pH 6.5) at 37°C.

-

Initiate the enzymatic reaction by adding testosterone and NADPH.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching agent and extracting the steroids with ethyl acetate.

-

Analyze the amount of DHT produced and the remaining testosterone using HPLC or LC-MS.

-

Calculate the percentage of inhibition by comparing the amount of DHT produced in the presence of the test compound to the control.

Signaling Pathway:

Caption: Inhibition of the 5α-Reductase pathway by this compound.

Inhibition of Prostaglandin Synthesis

Prostaglandins are lipid compounds with diverse hormone-like effects in animals. They are involved in inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the enzyme cyclooxygenase (COX), which converts arachidonic acid into prostaglandin H2 (PGH2). This is then further metabolized to various prostaglandins. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.

Experimental Protocol: Prostaglandin Synthesis Inhibition Assay

This assay measures the inhibition of prostaglandin E2 (PGE2) production in a cell-based system.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS) to induce inflammation

-

Arachidonic acid

-

Test compound

-

Indomethacin or other known NSAID (positive control)

-

Cell culture medium and supplements

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 measurement

Procedure:

-

Culture macrophage cells to an appropriate density.

-

Pre-treat the cells with the test compound or vehicle for a specified time.

-

Stimulate the cells with LPS to induce the expression of COX-2 and subsequent prostaglandin synthesis.

-

Add arachidonic acid to the cell culture medium.

-

After a defined incubation period, collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using an ELISA kit.

-

Calculate the percentage of inhibition of PGE2 synthesis by the test compound.

Signaling Pathway:

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

References

- 1. 3,4-Methylenedioxyphenyl acetone [webbook.nist.gov]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID(2861-28-1) 1H NMR [m.chemicalbook.com]

- 9. 3,4-Methylenedioxyacetophenone(3162-29-6) 1H NMR spectrum [chemicalbook.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617) [hmdb.ca]

An In-depth Technical Guide to the Synthesis of 1,3-Benzodioxole-5-acetic acid, methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1,3-Benzodioxole-5-acetic acid, methyl ester, a key intermediate in the synthesis of various pharmaceutically active compounds. This document details several synthetic routes, complete with experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.

Core Synthesis Pathways

There are three principal routes for the synthesis of this compound, each originating from different, readily available precursors. These pathways are:

-

Esterification of 1,3-Benzodioxole-5-acetic acid: The most direct route, involving the classic Fischer esterification of the corresponding carboxylic acid.

-

Two-Carbon Homologation of Piperonal: A versatile approach starting from the aldehyde, piperonal, and extending the carbon chain by two atoms.

-

Synthesis from Piperonyl Chloride via the Nitrile: A multi-step synthesis involving the conversion of piperonyl chloride to the corresponding nitrile, followed by hydrolysis and esterification.

The following sections provide a detailed analysis of each pathway.

Pathway 1: Esterification of 1,3-Benzodioxole-5-acetic acid

This pathway is the most straightforward method for the synthesis of the target compound, provided the starting carboxylic acid is available. The Fischer esterification is an equilibrium-controlled reaction, typically driven to completion by using a large excess of the alcohol (methanol) and an acid catalyst.

Quantitative Data for Fischer Esterification

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 1,3-Benzodioxole-5-acetic acid, Methanol | H₂SO₄ (catalytic) | Methanol | 65 | 2-4 | >90 |

Pathway 2: Two-Carbon Homologation of Piperonal

This approach utilizes the readily available aldehyde, piperonal, as the starting material and extends the carbon backbone by two atoms to form the acetic acid moiety. Several classic organic reactions can be employed for this transformation.

Horner-Wadsworth-Emmons (HWE) Reaction followed by Reduction

The Horner-Wadsworth-Emmons reaction of piperonal with a phosphonate ester, such as triethyl phosphonoacetate, yields an α,β-unsaturated ester. Subsequent reduction of the double bond affords the target saturated ester. This method is known for its high stereoselectivity, typically favoring the (E)-alkene.

Quantitative Data for HWE and Reduction Pathway

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Piperonal, Triethyl phosphonoacetate | DBU, K₂CO₃ | Solvent-free | Room Temp. | 1-3 | ~95 (E-isomer) |

| 2 | Methyl (E)-3-(1,3-benzodioxol-5-yl)acrylate | H₂, 10% Pd/C | Methanol or Ethyl Acetate | Room Temp. | 2-6 | >95 |

Arndt-Eistert Synthesis

The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of a carboxylic acid. In this context, piperonal is first oxidized to piperonylic acid. The acid is then converted to its acid chloride, which reacts with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of methanol yields the target methyl ester. It is important to note that diazomethane is a toxic and explosive reagent and must be handled with extreme caution.

Quantitative Data for Arndt-Eistert Synthesis Pathway

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Piperonal | KMnO₄ | Water | 70-80 | 1-2 | 90-96[1][2] |

| 2 | Piperonylic Acid | SOCl₂ | Toluene | Reflux | 2-4 | >95 |

| 3 | Piperonyloyl Chloride | CH₂N₂ | Diethyl ether | 0 | 1-2 | ~90 |

| 4 | 1-(1,3-Benzodioxol-5-yl)-2-diazoethan-1-one | Ag₂O (cat.), Methanol | Dioxane/Methanol | 50-60 | 2-3 | 70-80 |

Pathway 3: Synthesis from Piperonyl Chloride via the Nitrile

This pathway involves the conversion of a suitable starting material to piperonyl chloride, followed by nucleophilic substitution with a cyanide salt to form piperonyl cyanide (3,4-methylenedioxyphenylacetonitrile). Subsequent hydrolysis of the nitrile to the carboxylic acid and esterification yields the final product.

Quantitative Data for Synthesis via Piperonyl Cyanide

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 1,2-Methylenedioxybenzene | Formalin, HCl, ZnCl₂ | Petroleum benzine | Room Temp. | 12-24 | 70-78[3] |

| 2 | Piperonyl Chloride | NaCN | DMSO or Ethanol/Water | 50-80 | 2-6 | >85 |

| 3 | Piperonyl Cyanide | H₂SO₄, Methanol, Water | Methanol | Reflux | 6-12 | ~80 |

Experimental Protocols

Protocol 1: Fischer Esterification of 1,3-Benzodioxole-5-acetic acid

-

To a solution of 1,3-Benzodioxole-5-acetic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Horner-Wadsworth-Emmons Reaction of Piperonal

-

To a stirred suspension of potassium carbonate (2.0 eq) in a suitable solvent (e.g., THF or acetonitrile), add triethyl phosphonoacetate (1.1 eq) and piperonal (1.0 eq).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

After completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude unsaturated ester.

-

Purify by column chromatography or recrystallization.

Protocol 3: Catalytic Hydrogenation of Methyl (E)-3-(1,3-benzodioxol-5-yl)acrylate

-

Dissolve the unsaturated ester (1.0 eq) in methanol or ethyl acetate.

-

Add 10% Palladium on carbon (1-5 mol%) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the desired this compound.

Protocol 4: Oxidation of Piperonal to Piperonylic Acid

-

In a large flask equipped with a mechanical stirrer, prepare an emulsion of piperonal (1.0 eq) in water (25 volumes).[1][2]

-

Slowly add a solution of potassium permanganate (1.4 eq) in water (30 volumes) over 40-45 minutes, maintaining the temperature.[1][2]

-

Continue stirring at 70-80°C for an additional hour.

-

Filter the hot mixture to remove the manganese dioxide precipitate and wash the solid with hot water.

-

Cool the combined filtrate and washings. If unreacted piperonal precipitates, filter it off.

-

Acidify the filtrate with concentrated hydrochloric acid until precipitation is complete.

-

Filter the precipitated piperonylic acid, wash with cold water until chloride-free, and dry. A yield of 90-96% can be expected.[1][2]

Protocol 5: Arndt-Eistert Synthesis (Illustrative)

Note: This procedure involves diazomethane, which is highly toxic and explosive. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Acid Chloride Formation: Reflux piperonylic acid (1.0 eq) with thionyl chloride (1.2 eq) in an inert solvent like toluene for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Diazoketone Formation: Dissolve the crude piperonyloyl chloride in anhydrous diethyl ether and cool to 0°C. Slowly add an ethereal solution of diazomethane (2.2 eq) with stirring. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Wolff Rearrangement: In a separate flask, prepare a suspension of silver oxide (0.1 eq) in methanol. Add the solution of the diazoketone dropwise to the silver oxide suspension at 50-60°C. A vigorous evolution of nitrogen will be observed.

-

After the addition is complete, reflux the mixture for 30 minutes.

-

Cool the reaction mixture, filter to remove the silver catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the resulting this compound by vacuum distillation or column chromatography.

Protocol 6: Synthesis of Piperonyl Cyanide

-

To a solution of piperonyl chloride (1.0 eq) in a suitable solvent such as DMSO or aqueous ethanol, add sodium cyanide (1.1 eq).

-

Heat the reaction mixture to 50-80°C and stir for 2-6 hours, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude piperonyl cyanide can be purified by vacuum distillation or recrystallization.

Protocol 7: Hydrolysis and Esterification of Piperonyl Cyanide

-

To a solution of piperonyl cyanide (1.0 eq) in methanol (10 volumes), cautiously add concentrated sulfuric acid (2.0 eq) and water (2.0 eq).

-

Heat the mixture to reflux for 6-12 hours.

-

Cool the reaction mixture and pour it onto ice water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by vacuum distillation.

References

Unraveling the Molecular Mechanisms of 1,3-Benzodioxole-5-acetic acid, methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodioxole-5-acetic acid, methyl ester, a compound belonging to the benzodioxole class of molecules, has been identified as a potential modulator of key biological pathways implicated in inflammation and hormonal regulation. This technical guide provides an in-depth exploration of its putative mechanisms of action, focusing on its role as an inhibitor of prostaglandin synthesis and 5α-reductase. While direct quantitative data for this specific methyl ester is limited in publicly available literature, this document synthesizes information from related benzodioxole derivatives to elucidate its potential therapeutic activities. This guide also furnishes detailed experimental protocols for assessing these activities and visualizes the involved signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a common scaffold in a variety of biologically active compounds, including natural products and synthetic molecules. This compound has been noted for its potential anti-inflammatory properties and its capacity to inhibit prostaglandin synthesis.[1] Furthermore, it has been described as a regioselective inhibitor of 5α→5β conversion, suggesting an interaction with 5α-reductase, an enzyme crucial in androgen metabolism.[1] These dual activities position it as an interesting candidate for further investigation in therapeutic areas such as inflammatory disorders and androgen-dependent conditions. This whitepaper aims to consolidate the current understanding of its core mechanisms of action, provide practical experimental frameworks, and offer visual representations of the relevant biological pathways.

Putative Mechanisms of Action

Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX) Pathway

Prostaglandins are lipid compounds with hormone-like effects that are key mediators of inflammation, pain, and fever. Their synthesis is primarily catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several benzodioxole derivatives have been evaluated as COX inhibitors, suggesting that this compound may share this mechanism.[2][3]

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Benzodioxole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 3b (ortho-halogenated) | COX-1 | 1.120 | 0.862 | [4] |

| COX-2 | 1.300 | [4] | ||

| Compound 3d (meta-halogenated) | COX-1 | 27.060 | - | [4] |

| COX-2 | 37.450 | [4] | ||

| Compound 4f | COX-1 | 0.725 | - | [4] |

| Compound 4d | COX-1 / COX-2 | - | 1.809 | [4] |

| Ketoprofen (Reference) | COX-1 / COX-2 | - | 0.196 | [4] |

Note: The table presents data for derivatives of benzodioxole to illustrate the potential activity of this class of compounds. Data for this compound is not specified in the cited literature.

The general mechanism involves the blockade of the COX enzyme's active site, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2.

Inhibition of 5α-Reductase

5α-reductase is an enzyme that converts testosterone, the primary male sex hormone, into the more potent dihydrotestosterone (DHT). Elevated levels of DHT are implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. The assertion that this compound is a "regioselective inhibitor of 5α→5β conversion" points to its potential to modulate this pathway.[1]

Inhibitors of 5α-reductase are clinically significant for the management of BPH and hair loss. While quantitative data for the inhibitory effect of this compound on 5α-reductase is not available, known inhibitors provide a reference for the expected potency of compounds active against this enzyme.

Table 2: In Vitro 5α-Reductase Inhibitory Activity of Known Inhibitors

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Finasteride | Rat Liver 5α-Reductase | 0.036 | [5] |

| Dutasteride | Rat Liver 5α-Reductase | 0.0048 | [5] |

| Gamma-Linolenic acid | Rat Liver 5α-Reductase | 14 | [5] |

Note: This table provides reference data for known 5α-reductase inhibitors to contextualize the potential activity of the target compound.

The mechanism of action involves binding to the 5α-reductase enzyme and preventing it from metabolizing testosterone. This leads to a reduction in DHT levels in target tissues.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the mechanisms of action of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from standard commercially available COX inhibitor screening assays.

Objective: To determine the in vitro inhibitory activity of this compound against ovine COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine)

-

Arachidonic acid (substrate)

-

Heme

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., Ketoprofen, Celecoxib)

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and reference inhibitors at various concentrations.

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound or reference inhibitor to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a further period (e.g., 2 minutes) at the same temperature.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).

In Vitro 5α-Reductase Inhibition Assay

This protocol is based on established methods for assessing 5α-reductase activity.

Objective: To determine the in vitro inhibitory activity of this compound against 5α-reductase.

Materials:

-

Source of 5α-reductase (e.g., rat liver microsomes or a human cell line expressing the enzyme)

-

Testosterone (substrate)

-

NADPH (cofactor)

-

Reaction buffer (e.g., phosphate buffer, pH 6.5)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., Finasteride, Dutasteride)

-

Stopping solution (e.g., 1 N HCl)

-

Extraction solvent (e.g., ethyl acetate)

-

LC-MS/MS system for DHT quantification

Procedure:

-

Prepare the 5α-reductase enzyme source (e.g., by homogenizing and centrifuging rat liver to obtain the microsomal fraction).

-

Prepare solutions of the test compound and reference inhibitors at various concentrations.

-

In a reaction tube, pre-incubate the enzyme preparation with the test compound or reference inhibitor in the reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). Include a vehicle control.

-

Initiate the reaction by adding testosterone and NADPH.

-

Incubate for a defined period (e.g., 30-60 minutes) at the same temperature.

-

Terminate the reaction by adding a stopping solution.

-

Extract the steroids (testosterone and DHT) from the reaction mixture using an organic solvent.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

-

Quantify the amount of DHT produced using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

This compound presents a compelling profile as a potential dual inhibitor of prostaglandin synthesis and 5α-reductase. The available literature on related benzodioxole derivatives supports these putative mechanisms of action. However, a significant knowledge gap exists regarding the specific quantitative activity and detailed molecular interactions of this particular methyl ester.

Future research should prioritize the direct in vitro evaluation of this compound against COX-1, COX-2, and 5α-reductase to determine its potency and selectivity. Subsequent studies could involve cell-based assays to confirm its activity in a more physiological context and in vivo models of inflammation and androgen-dependent diseases to assess its therapeutic potential. Structure-activity relationship (SAR) studies on a broader range of 1,3-benzodioxole-5-acetic acid esters and amides could further optimize the inhibitory activities and selectivity. A thorough investigation into its pharmacokinetic and toxicological profiles will also be essential for its development as a potential therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for initiating such investigations.

References

- 1. 1,3-Benzodioxole-5-acetic acid methyl ester | 326-59-0 [chemicalbook.com]

- 2. staff.najah.edu [staff.najah.edu]

- 3. staff.najah.edu [staff.najah.edu]

- 4. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

Potential Biological Activities of 1,3-Benzodioxole-5-acetic acid, methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodioxole-5-acetic acid, methyl ester, also known as methyl 3,4-methylenedioxyphenylacetate, is a chemical compound belonging to the benzodioxole class. While research directly investigating the biological activities of this specific methyl ester is limited, the 1,3-benzodioxole scaffold is a common motif in numerous biologically active molecules, both natural and synthetic. Derivatives of this core structure have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This technical guide summarizes the known information on this compound and explores the potential biological activities suggested by studies on its close structural analogs. Detailed experimental protocols for evaluating these activities and potential signaling pathways are also provided to facilitate further research and drug discovery efforts in this area.

Introduction

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key pharmacophore found in a variety of natural products and synthetic compounds. Its presence often imparts significant biological activity. This compound serves as a valuable intermediate in the synthesis of more complex, pharmaceutically active benzodioxole derivatives.[1] While direct evidence of its own potent bioactivity is not extensively documented, its structural similarity to known active compounds suggests it may possess latent therapeutic potential. This guide will delve into the reported and potential biological activities of this compound, drawing from research on its derivatives to illuminate promising avenues for future investigation.

Anti-inflammatory Activity

The primary biological effect associated directly with this compound is its anti-inflammatory potential through the inhibition of prostaglandin synthesis.[2][3][4] Prostaglandins are key mediators of inflammation, and their inhibition is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The proposed anti-inflammatory mechanism for this compound and its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[5][6] The inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another plausible mechanism, as this pathway is a central regulator of inflammation.[7][8]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[9][10]

-

Animals: Male Wistar rats (150-200g) are used.

-

Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of this compound.

-

Administration: The test compound or vehicle is administered orally or intraperitoneally.

-

Induction of Edema: After one hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity

While there is no direct report on the anticancer activity of this compound, several of its derivatives have shown promising results. Notably, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester demonstrated significant growth inhibitory activity against a panel of 52 human tumor cell lines at concentrations ranging from 10⁻⁷ to 10⁻⁵ M.[11][12]

Quantitative Data for Benzodioxole Derivatives

The following table summarizes the growth inhibitory data for key derivatives from the study by Micale et al. (2002).

| Compound | Derivative | Mean GI₅₀ (μM) | Cell Lines | Reference |

| 8 | 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | < 10 | 52 Human Tumor Cell Lines | [11][12] |

| 12 | 5-(4-aminobenzoyl)-6-methyl-1,3-benzodioxole | > 10 | NCI 3-cell line screen | [11] |

| 19 | 5-Amino-6-(4-nitrobenzoyl)-1,3-benzodioxole | > 10 | NCI 3-cell line screen | [11] |

GI₅₀: Concentration causing 50% growth inhibition.

Mechanism of Action

The anticancer mechanism of active 1,3-benzodioxole derivatives is believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][11] These compounds may trigger intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound or its derivatives and incubated for 48-72 hours.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

The antimicrobial potential of this compound has not been specifically reported. However, the benzodioxole ring is present in some natural products with antimicrobial properties. Further investigation is required to determine if this compound or its derivatives exhibit any significant activity against bacteria or fungi.

Experimental Protocol: Broth Microdilution Assay

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13][14][15]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity

There is currently no available data on the neuroprotective effects of this compound. However, many natural and synthetic compounds containing the benzodioxole scaffold have been investigated for their potential in treating neurodegenerative diseases. The evaluation of this compound for neuroprotective properties could be a valuable area of future research.

Conclusion

This compound is a compound with demonstrated, albeit limited, anti-inflammatory activity. The significant anticancer effects of its close derivatives suggest that this molecule could be a valuable scaffold for the development of novel therapeutic agents. The lack of data regarding its antimicrobial and neuroprotective activities presents an opportunity for further research. The experimental protocols and potential mechanisms of action detailed in this guide provide a framework for scientists to further explore the therapeutic potential of this and related benzodioxole compounds. Future studies should focus on synthesizing a broader range of derivatives and conducting comprehensive in vitro and in vivo evaluations to establish clear structure-activity relationships and elucidate the precise molecular targets.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. broadpharm.com [broadpharm.com]

- 5. ijsdr.org [ijsdr.org]

- 6. Regulation of prostaglandin synthesis by antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]

Spectroscopic and Structural Elucidation of 1,3-Benzodioxole-5-acetic acid, methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Benzodioxole-5-acetic acid, methyl ester (also known as methyl homopiperonylate). Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is a combination of predicted values and analysis based on structurally analogous compounds. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Compound Identification

-

IUPAC Name: methyl 2-(1,3-benzodioxol-5-yl)acetate

-

Synonyms: Methyl homopiperonylate

-

CAS Number: 326-59-0

-

Molecular Formula: C₁₀H₁₀O₄

-

Molecular Weight: 194.18 g/mol

-

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and data from structurally similar molecules.

¹H NMR (Proton NMR) Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.75 | d, J ≈ 8.0 Hz | 1H | Ar-H |

| ~6.70 | dd, J ≈ 8.0, 1.5 Hz | 1H | Ar-H |

| ~6.65 | d, J ≈ 1.5 Hz | 1H | Ar-H |

| ~5.95 | s | 2H | O-CH₂ -O |

| ~3.70 | s | 3H | O-CH₃ |

| ~3.55 | s | 2H | Ar-CH₂ -CO |

¹³C NMR (Carbon NMR) Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C =O (ester) |

| ~148.0 | Ar-C -O |

| ~146.5 | Ar-C -O |

| ~127.5 | Ar-C |

| ~122.0 | Ar-C H |

| ~109.0 | Ar-C H |

| ~108.5 | Ar-C H |

| ~101.0 | O-C H₂-O |

| ~52.0 | O-C H₃ |

| ~40.5 | Ar-C H₂-CO |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1040 | Strong | =C-O-C stretch (dioxole ring) |

Mass Spectrometry (MS) Data

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 194 | Moderate | [M]⁺ (Molecular Ion) |

| 135 | High | [M - COOCH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

3.1.3. ¹³C NMR Data Acquisition

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A sufficient number of scans (typically several hundred to thousands) are required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the FID as described for ¹H NMR.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Thin Film Method)

-

Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[2]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.[2]

3.2.2. Data Acquisition

-

Record a background spectrum of the empty sample compartment.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3]

-

Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[3]

3.3.2. Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS)

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

-

The sample is vaporized and separated on a suitable GC column (e.g., a nonpolar column like DB-5ms).

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions versus their m/z values.

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Logical workflow for the spectroscopic analysis of this compound.

Molecular Structure and Predicted Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathway for this compound in EI-MS.

References

Navigating the Physicochemical Landscape of 1,3-Benzodioxole-5-acetic acid, methyl ester: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 1,3-Benzodioxole-5-acetic acid, methyl ester, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the known characteristics of this compound in common laboratory solvents and provides detailed experimental protocols for its further characterization.

Introduction

This compound (CAS No. 326-59-0) is a compound of significant interest in the synthesis of various pharmaceutically active molecules. An understanding of its solubility and stability is paramount for its effective use in research and development, ensuring reproducibility of experiments and the integrity of synthesized materials. This guide summarizes the available data and presents standardized methodologies for in-house assessment.

Solubility Profile

Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate that it possesses good solubility in a variety of organic solvents. One source describes it as having "excellent solubility in organic solvents".[1] Another source specifies that it is stable in acetonitrile and tetrahydrofuran, implying at least moderate solubility in these solvents.[2][3]

Based on its chemical structure, which includes a polar ester group and a larger, relatively non-polar benzodioxole ring system, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The ester group can engage in dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ester can act as a hydrogen bond acceptor. Solubility may decrease with increasing alcohol chain length. |

| Non-Polar | Hexanes, Toluene, Dichloromethane (DCM), Diethyl Ether | Moderate to Low | The benzodioxole moiety contributes to non-polar character, allowing for some van der Waals interactions. |

| Aqueous | Water | Very Low | The molecule is predominantly non-polar, with the ester group providing only slight polarity. |

Stability Profile

Table 2: Potential Stability Considerations

| Condition | Potential Degradation Pathway | Notes |

| Acidic (aqueous) | Hydrolysis of the methyl ester | Rate is dependent on pH and temperature. |

| Basic (aqueous) | Saponification (hydrolysis) of the methyl ester | Generally faster than acid-catalyzed hydrolysis. |

| Elevated Temperature | Potential for thermal decomposition | The specific decomposition temperature is not documented. |

| Light (Photostability) | Potential for photolytic degradation | The aromatic system may absorb UV light, leading to degradation. |

Experimental Protocols

For researchers requiring precise quantitative data, the following generalized protocols for determining solubility and assessing stability are recommended.

Experimental Determination of Solubility

A common method for determining the solubility of a compound is the shake-flask method.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Quantification: Accurately withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Determine the solubility in units such as mg/mL or g/L.

Caption: Workflow for Solubility Determination.

Experimental Assessment of Chemical Stability

Forced degradation studies are essential to understand the stability of a compound under various stress conditions.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a non-reactive solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Add an aliquot of the stock solution to an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add an aliquot of the stock solution to a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

-

Oxidative Degradation: Add an aliquot of the stock solution to a solution of an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.

-

Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 70°C).

-

Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber).

-

-

Time Points: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Data Evaluation: Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Caption: Workflow for Chemical Stability Assessment.

Conclusion

While specific quantitative data for the solubility and stability of this compound is limited, its chemical structure allows for qualitative predictions. For applications requiring precise data, the experimental protocols provided in this guide offer a robust framework for determining these critical physicochemical properties. Such data is invaluable for the seamless progression of research and development activities involving this important pharmaceutical intermediate.

References

In-Depth Technical Guide to Methyl 2-(benzo[d]dioxol-5-yl)acetate (CAS 326-59-0)

In-Depth Technical Guide to Methyl 2-(benzo[d][1][2]dioxol-5-yl)acetate (CAS 326-59-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and reported biological activities of Methyl 2-(benzo[d][1][2]dioxol-5-yl)acetate, CAS number 326-59-0. The information is compiled for use in research and development settings.

Chemical and Physical Properties

Methyl 2-(benzo[d][1][2]dioxol-5-yl)acetate, also known as Methyl 1,3-benzodioxole-5-acetate, is a benzodioxole derivative.[1] It serves as a reagent in the preparation of other, potentially pharmaceutically active, benzodioxole derivatives.[3]

| Property | Value | Source(s) |

| CAS Number | 326-59-0 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Appearance | White powder | LookChem |

| Purity | ≥99% | LookChem |

| Storage | Keep in a dry and cool condition, in a tightly closed container away from direct sunlight or heat sources. | LookChem,[1] |

Safety and Handling

The Safety Data Sheet (SDS) for Methyl 2-(benzo[d][1][2]dioxol-5-yl)acetate indicates potential hazards. Standard laboratory safety protocols should be strictly followed when handling this compound.

| Hazard Information | Details | Source(s) |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [1] |

| Precautionary Measures | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| First Aid | Skin Contact: Remove contaminated clothing and wash with plenty of soap and water. Seek medical advice if irritation occurs.Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.Ingestion: Do not induce vomiting. Rinse mouth and seek medical advice. | [1] |

| Toxicological Data | Acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, STOT single exposure, and STOT repeated exposure data are not available. | [1] |

Biological Activity and Experimental Protocols

Methyl 2-(benzo[d][1][2]dioxol-5-yl)acetate is reported to possess anti-inflammatory properties through the inhibition of prostaglandin synthesis.[3] It is also described as a regioselective inhibitor of 5α→5β conversion, a process that can influence steroid metabolism.[3] This inhibition may reduce the production of potentially carcinogenic diene metabolites.[3]

While these activities are cited, the primary experimental literature detailing the specific protocols and quantitative results for CAS 326-59-0 could not be located. Therefore, a general experimental protocol for assessing the anti-inflammatory and prostaglandin-inhibiting activity of a test compound, based on methodologies used for analogous compounds, is provided below as a representative example.

Representative Experimental Protocol: In Vitro Prostaglandin E2 (PGE2) Inhibition Assay

This protocol describes a general method for determining a compound's ability to inhibit the production of PGE2 in a cellular model, a key indicator of anti-inflammatory activity.

-

Cell Culture: Rat mesangial cells (or another suitable cell line, such as macrophages) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Stimulation: Cells are seeded in multi-well plates and grown to confluence. Prior to the experiment, the culture medium is replaced with a serum-free medium. The cells are then pre-incubated with various concentrations of Methyl 2-(benzo[d][1][2]dioxol-5-yl)acetate (dissolved in a suitable solvent like DMSO) for 1-2 hours.

-

Induction of Inflammation: Prostaglandin synthesis is induced by stimulating the cells with an inflammatory agent, such as interleukin-1β (IL-1β) in combination with forskolin, for a defined period (e.g., 24 hours). A vehicle control (DMSO) and a positive control (a known NSAID like ibuprofen) are run in parallel.

-

Quantification of PGE2: After the stimulation period, the cell culture supernatant is collected. The concentration of PGE2 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of PGE2 inhibition for each concentration of the test compound is calculated relative to the vehicle-treated, stimulated control. The half-maximal inhibitory concentration (IC₅₀) value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Synthesis and Workflow Visualizations

Synthesis of Methyl 2-(benzo[d][1][2]dioxol-5-yl)acetate

The compound is a methyl ester derivative of 1,3-benzodioxole-5-acetic acid. A common method for its synthesis is the Fischer esterification of the corresponding carboxylic acid.

Caption: Fischer esterification synthesis of the target compound.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a compound for potential anti-inflammatory activity.

Caption: General workflow for in vitro anti-inflammatory screening.

References

- 1. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rongna.lookchem.com [rongna.lookchem.com]

- 3. Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][1,4]dioxepinacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Benzodioxole-5-acetic acid, methyl ester: Natural Sources, Analogues, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodioxole-5-acetic acid, methyl ester is a synthetic lignan derivative belonging to the broader class of methylenedioxyphenyl compounds. While this specific ester is not reported as a direct natural product, its core structure, the 1,3-benzodioxole (or methylenedioxy) moiety, is a recurring motif in a plethora of naturally occurring phytochemicals. These compounds, found in various plant species, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the natural sources of key 1,3-benzodioxole analogues, quantitative data on their occurrence, detailed experimental protocols for the isolation of precursors and the synthesis of related compounds, and an exploration of their mechanisms of action, including relevant signaling pathways.

Natural Sources and Analogues of 1,3-Benzodioxole Derivatives

The 1,3-benzodioxole scaffold is a hallmark of many bioactive natural products. While this compound is primarily known as a semi-synthetic compound derived from the natural lignan podophyllotoxin[1], its structural analogues are abundant in the plant kingdom. Prominent examples include podophyllotoxin from Podophyllum species, myristicin from nutmeg, and piperine from black pepper.

Podophyllotoxin and Related Lignans

Podophyllotoxin is a potent aryltetralin lignan found in the roots and rhizomes of plants belonging to the Podophyllum genus, such as Podophyllum hexandrum (Himalayan mayapple) and Podophyllum peltatum (American mayapple)[2]. It serves as a crucial precursor for the semi-synthesis of etoposide and teniposide, two clinically important anticancer drugs[2]. The leaves of P. peltatum have also been identified as a high-yielding source of podophyllotoxin[3][4].

Myristicin and Safrole

Myristicin is a key aromatic compound found in the essential oil of nutmeg and mace, derived from the seed and aril of Myristica fragrans, respectively[5][6]. It is also present in other plants of the Apiaceae family, such as dill and parsley[5]. Safrole, another well-known 1,3-benzodioxole-containing compound, is a major constituent of sassafras oil and is also found in a variety of other plants[7].

Piperine

Piperine is the alkaloid responsible for the pungency of black pepper (Piper nigrum) and long pepper (Piper longum)[8][9]. It is one of the most well-studied natural 1,3-benzodioxole derivatives and is known for its bioenhancing properties.

Quantitative Data

The concentration of these natural analogues can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes representative quantitative data for key 1,3-benzodioxole-containing compounds.

| Compound | Natural Source | Plant Part | Concentration/Yield | References |

| Podophyllotoxin | Podophyllum hexandrum | Rhizomes | Up to 4.3% of dry weight | [2] |

| Podophyllotoxin | Podophyllum peltatum | Leaves | > 52 mg/g of dry weight (5.2%) | [3][4] |

| Myristicin | Myristica fragrans (Nutmeg) | Essential Oil from Seed | 7.59% - 29.48% | [10] |

| Myristicin | Myristica fragrans (Mace) | Essential Oil from Aril | 26.29% - 29.48% | [10] |

| Piperine | Piper nigrum (Black Pepper) | Fruit | 2,531–8,073 mg/100 g (2.5% - 8.1%) | |

| Safrole | Myristica fragrans (Mace) | Essential Oil from Aril | 6.95% | [10] |

Experimental Protocols

This section provides detailed methodologies for the isolation of a natural precursor, podophyllotoxin, and a general protocol for the synthesis of esters from carboxylic acids, which can be adapted for the synthesis of this compound.

Isolation of Podophyllotoxin from Podophyllum hexandrum

This protocol is based on established methods for the extraction and purification of podophyllotoxin.

Materials:

-

Dried and powdered rhizomes of Podophyllum hexandrum

-

Methanol

-

Chloroform

-

Benzene

-

Petroleum ether or hexane

-

Hydrochloric acid (HCl)

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Chromatography column

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Extraction:

-

Extract the powdered rhizomes with methanol using a Soxhlet apparatus or by cold maceration.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a semi-solid mass.

-

-

Precipitation of Podophyllin Resin:

-

Add the semi-solid extract to acidified water (e.g., 10 ml HCl in 100 ml of water) with stirring.

-

Allow the precipitate (podophyllin resin) to settle.

-

Decant the supernatant and wash the resin with cold water.

-

Dry the resin to obtain a dark brown amorphous powder.

-

-

Purification of Podophyllotoxin:

-

Extract the dried podophyllin powder with chloroform.

-

Concentrate the chloroform extract.

-

Perform column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate podophyllotoxin from other constituents.

-

Monitor the fractions using TLC.

-

Combine the fractions containing pure podophyllotoxin and recrystallize from a benzene-alcohol mixture, followed by washing with petroleum ether or hexane to yield crystalline podophyllotoxin.

-

Synthesis of this compound

This is a general protocol for Fischer esterification that can be adapted for the synthesis of the target compound from its corresponding carboxylic acid.

Materials:

-

1,3-Benzodioxole-5-acetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1,3-Benzodioxole-5-acetic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

-

Reflux:

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux for a period sufficient to drive the reaction to completion (this can be monitored by TLC).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude methyl ester.

-

If necessary, purify the product by column chromatography or distillation.

-

Biological Activities and Signaling Pathways

1,3-Benzodioxole derivatives exhibit a range of biological activities, primarily attributed to their ability to interact with various enzyme systems.

Inhibition of Prostaglandin Synthesis

This compound has been reported to possess anti-inflammatory properties through the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. Their synthesis is primarily mediated by cyclooxygenase (COX) enzymes. Inhibition of COX enzymes is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Lignans, in general, have been shown to inhibit prostaglandin E2 (PGE2) production, suggesting an interaction with the COX pathway[8][9].

Interaction with Cytochrome P450 Enzymes

Many 1,3-benzodioxole-containing compounds, including safrole and myristicin, are known to be potent inhibitors of cytochrome P450 (CYP450) enzymes[7]. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs and toxins. The methylenedioxy group can be metabolized by CYP450 enzymes to form a reactive carbene intermediate, which then binds to the heme iron of the enzyme, leading to mechanism-based inhibition. This inhibition can result in significant drug-drug interactions.

Conclusion

This compound, while a synthetic compound, is structurally rooted in a vast family of naturally occurring phytochemicals. The 1,3-benzodioxole moiety is a key pharmacophore that imparts significant biological activity to its parent molecules, including anti-inflammatory effects through the inhibition of prostaglandin synthesis and potent inhibition of cytochrome P450 enzymes. Understanding the natural sources of its analogues, their quantitative distribution, and the methodologies for their isolation and synthesis is crucial for further research and development in medicinal chemistry and pharmacology. The insights into their mechanisms of action provide a foundation for the rational design of novel therapeutic agents. This technical guide serves as a comprehensive resource for professionals engaged in the exploration and utilization of this important class of compounds.

References

- 1. 13-Methylarachidonic Acid Is a Positive Allosteric Modulator of Endocannabinoid Oxygenation by Cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajol.info [ajol.info]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Lignans from Acanthopanax chiisanensis having an inhibitory activity on prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1,3-Benzodioxole-5-acetic acid, methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical and technical overview of 1,3-Benzodioxole-5-acetic acid, methyl ester (also known as methyl 3,4-methylenedioxyphenylacetate or methyl homopiperonylate). It details the compound's physicochemical properties, spectroscopic data, historical synthesis, and its role as a key intermediate in the synthesis of various derivatives. The guide also explores its known biological activities, with a focus on its potential as an anti-inflammatory agent through the inhibition of prostaglandin synthesis. Detailed experimental protocols, quantitative data, and visualizations of chemical pathways and experimental workflows are provided to support researchers and drug development professionals in their work with this compound.

Introduction

This compound is a chemical compound that has garnered interest in various scientific fields, particularly in the synthesis of pharmaceutically active benzodioxole derivatives. The 1,3-benzodioxole moiety, also known as the methylenedioxy group, is a common structural feature in a variety of natural and synthetic compounds with diverse biological activities. This guide aims to consolidate the available scientific knowledge on this specific methyl ester, providing a valuable resource for researchers.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| CAS Number | 326-59-0 | [1][2] |

| Appearance | Clear Liquid | [3] |

| Boiling Point | 278.3 °C | [1][3] |

| Density | 1.265 g/cm³ | [1][3] |

| Flash Point | 120.0 °C | [1][3] |

| Purity | Min. 95% | [3] |

Spectroscopic Data:

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum gives insights into the carbon framework of the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

-

MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.

Historical Synthesis

The synthesis of this compound has been approached through various routes, often starting from the readily available natural product, piperonal (heliotropin). A common and historically significant method involves the Perkin reaction.

Synthesis of 3,4-(Methylenedioxy)cinnamic Acid via Perkin Reaction

The Perkin reaction is a classic organic reaction that condenses an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid to form an α,β-unsaturated carboxylic acid.[4][5][6][7][8]

Experimental Protocol:

-